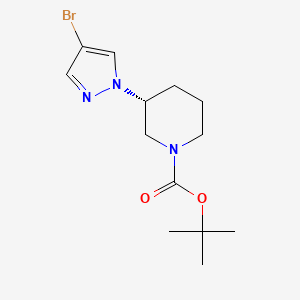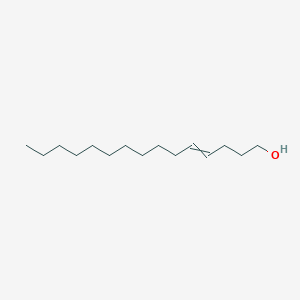
(4-Bromo-3-chlorophenyl)(methyl)sulfane
描述
(4-Bromo-3-chlorophenyl)(methyl)sulfane is an organic compound with the molecular formula C7H6BrClS. It is a derivative of benzene, featuring bromine, chlorine, and a methylsulfanyl group as substituents.
准备方法
The synthesis of (4-Bromo-3-chlorophenyl)(methyl)sulfane typically involves electrophilic aromatic substitution reactions. One common method is the bromination of 2-chloro-4-methylsulfanylbenzene using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective substitution at the desired position .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to enhance efficiency and yield .
化学反应分析
(4-Bromo-3-chlorophenyl)(methyl)sulfane undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles. Common reagents include sodium methoxide or potassium tert-butoxide.
Oxidation Reactions: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfanyl group yields sulfoxides or sulfones, while substitution reactions yield various substituted benzene derivatives .
科学研究应用
(4-Bromo-3-chlorophenyl)(methyl)sulfane has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules. Its unique substituents make it a valuable intermediate in the preparation of pharmaceuticals and agrochemicals.
Material Science: The compound is used in the development of advanced materials, including polymers and liquid crystals, due to its ability to undergo various chemical modifications.
Biological Studies: It is used in the study of enzyme inhibition and protein-ligand interactions.
作用机制
The mechanism of action of (4-Bromo-3-chlorophenyl)(methyl)sulfane in chemical reactions involves the interaction of its substituents with various reagents. The bromine and chlorine atoms are electron-withdrawing groups, which influence the reactivity of the benzene ring. The methylsulfanyl group can act as an electron-donating group, affecting the overall electronic distribution in the molecule .
In biological systems, the compound may interact with proteins and enzymes through hydrophobic interactions and halogen bonding.
相似化合物的比较
(4-Bromo-3-chlorophenyl)(methyl)sulfane can be compared with other similar compounds such as:
1-Bromo-4-chloro-2-methylbenzene: This compound lacks the methylsulfanyl group, making it less versatile in certain chemical reactions.
2-Bromo-4-chloro-1-methylsulfanylbenzene: This is a positional isomer with different reactivity due to the position of the substituents.
1-Bromo-4-[(methylsulfanyl)methyl]benzene: This compound has a similar structure but with a different arrangement of the methylsulfanyl group, affecting its chemical properties
The uniqueness of this compound lies in its specific combination of substituents, which provides a balance of electronic and steric effects, making it a valuable compound in various chemical and biological applications.
属性
分子式 |
C7H6BrClS |
|---|---|
分子量 |
237.55 g/mol |
IUPAC 名称 |
1-bromo-2-chloro-4-methylsulfanylbenzene |
InChI |
InChI=1S/C7H6BrClS/c1-10-5-2-3-6(8)7(9)4-5/h2-4H,1H3 |
InChI 键 |
ZEDJKLTZTSSQFP-UHFFFAOYSA-N |
规范 SMILES |
CSC1=CC(=C(C=C1)Br)Cl |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![6-bromo-1,3-dimethyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8500538.png)






![1-(3-Methyl-3H-imidazo[4,5-B]pyridin-2-YL)piperazine](/img/structure/B8500600.png)

![4-[2-(3-Carboxy-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]-2-hydroxybenzoic acid](/img/structure/B8500610.png)

